3-[(4-Bromophenyl)methoxy]-2-(naphthalen-1-yl)-1H-inden-1-one
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Overview
Description
3-[(4-Bromophenyl)methoxy]-2-(naphthalen-1-yl)-1H-inden-1-one is a complex organic compound characterized by the presence of a bromophenyl group, a naphthyl group, and an indenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromophenyl)methoxy]-2-(naphthalen-1-yl)-1H-inden-1-one typically involves multi-step organic reactions. One common method starts with the condensation of 4-bromoacetophenone and 1-naphthaldehyde in the presence of a base such as potassium hydroxide in ethanol. This reaction forms a chalcone intermediate, which is then subjected to cyclization under acidic conditions to yield the final indenone product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Bromophenyl)methoxy]-2-(naphthalen-1-yl)-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide or other strong nucleophiles in an appropriate solvent.
Major Products
Oxidation: The major products would include oxidized derivatives of the indenone core.
Reduction: Reduced forms of the compound, such as the corresponding alcohols or hydrocarbons.
Substitution: Products where the bromine atom is replaced by other functional groups.
Scientific Research Applications
3-[(4-Bromophenyl)methoxy]-2-(naphthalen-1-yl)-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific optical and electronic properties
Mechanism of Action
The mechanism of action of 3-[(4-Bromophenyl)methoxy]-2-(naphthalen-1-yl)-1H-inden-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Shares the bromophenyl group and has similar biological activities.
2,6-Bis(4-bromophenyl)-4-(naphthalen-1-yl)pyridine: Contains both bromophenyl and naphthyl groups, used in polymer synthesis.
Uniqueness
3-[(4-Bromophenyl)methoxy]-2-(naphthalen-1-yl)-1H-inden-1-one is unique due to its indenone core, which imparts distinct chemical and biological properties
Properties
CAS No. |
62345-44-2 |
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Molecular Formula |
C26H17BrO2 |
Molecular Weight |
441.3 g/mol |
IUPAC Name |
3-[(4-bromophenyl)methoxy]-2-naphthalen-1-ylinden-1-one |
InChI |
InChI=1S/C26H17BrO2/c27-19-14-12-17(13-15-19)16-29-26-23-10-4-3-9-22(23)25(28)24(26)21-11-5-7-18-6-1-2-8-20(18)21/h1-15H,16H2 |
InChI Key |
RZOZLQICTMFNRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C(C4=CC=CC=C4C3=O)OCC5=CC=C(C=C5)Br |
Origin of Product |
United States |
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